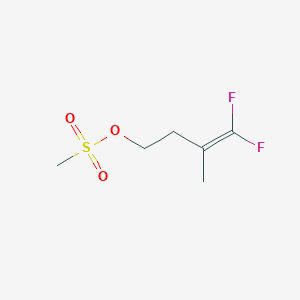
4,4-Difluoro-3-Methyl-3-Buten-1-Yl Methanesulfonate
Übersicht
Beschreibung
4,4-Difluoro-3-Methyl-3-Buten-1-Yl Methanesulfonate is an organic compound that features a methanesulfonate group attached to a 4,4-difluoro-3-methyl-3-butenyl moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,4-Difluoro-3-Methyl-3-Buten-1-Yl Methanesulfonate typically involves the reaction of 4,4-difluoro-3-methyl-3-buten-1-ol with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the methanesulfonyl chloride. The product is then purified using standard techniques such as distillation or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for reagent addition and product separation can further streamline the production process.
Analyse Chemischer Reaktionen
Types of Reactions
4,4-Difluoro-3-Methyl-3-Buten-1-Yl Methanesulfonate can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The methanesulfonate group is a good leaving group, making the compound susceptible to nucleophilic substitution reactions.
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles such as amines, thiols, and alkoxides can be used. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
Nucleophilic Substitution: Products include substituted amines, ethers, and thioethers.
Oxidation: Products may include aldehydes, ketones, or carboxylic acids.
Reduction: Products can include alcohols or alkanes, depending on the specific reaction conditions.
Wissenschaftliche Forschungsanwendungen
4,4-Difluoro-3-Methyl-3-Buten-1-Yl Methanesulfonate has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: The compound can be used in the development of new drugs, particularly those targeting specific enzymes or receptors.
Material Science: It may be used in the preparation of specialized polymers or materials with unique properties.
Wirkmechanismus
The mechanism of action of 4,4-Difluoro-3-Methyl-3-Buten-1-Yl Methanesulfonate involves its ability to act as an electrophile in nucleophilic substitution reactions. The methanesulfonate group is a good leaving group, facilitating the formation of a new bond with the nucleophile. This property is exploited in various synthetic applications to introduce different functional groups into organic molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4,4-Difluoro-3-methyl-3-buten-1-ol: This compound is a precursor in the synthesis of 4,4-Difluoro-3-Methyl-3-Buten-1-Yl Methanesulfonate.
Methanesulfonyl Chloride: Used in the synthesis of various methanesulfonate esters.
4,4-Difluoro-3-methyl-3-butenyl Chloride: Another compound with similar reactivity but different leaving group properties.
Uniqueness
This compound is unique due to the presence of both the difluoro and methanesulfonate groups, which impart distinct reactivity and stability characteristics. This makes it a valuable intermediate in organic synthesis and pharmaceutical research.
Eigenschaften
Molekularformel |
C6H10F2O3S |
|---|---|
Molekulargewicht |
200.21 g/mol |
IUPAC-Name |
(4,4-difluoro-3-methylbut-3-enyl) methanesulfonate |
InChI |
InChI=1S/C6H10F2O3S/c1-5(6(7)8)3-4-11-12(2,9)10/h3-4H2,1-2H3 |
InChI-Schlüssel |
GXWFVQARKJCEKZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=C(F)F)CCOS(=O)(=O)C |
Herkunft des Produkts |
United States |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details






Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














